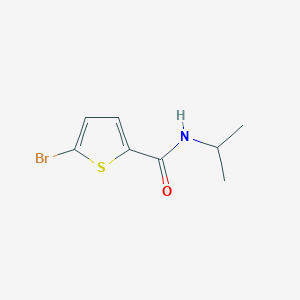

5-bromo-N-isopropylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

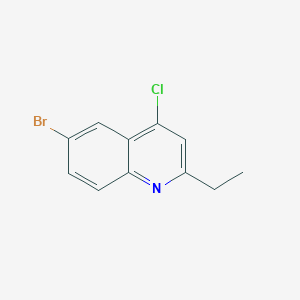

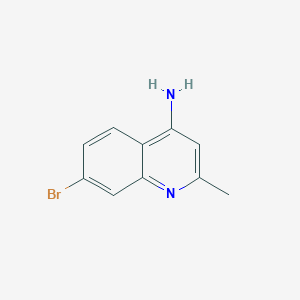

5-Bromo-N-isopropylthiophene-2-carboxamide is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 . It is a white to light-yellow to brown powder or crystals .

Molecular Structure Analysis

The InChI code for 5-Bromo-N-isopropylthiophene-2-carboxamide is1S/C8H10BrNOS/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Bromo-N-isopropylthiophene-2-carboxamide is a white to light-yellow to brown powder or crystals . It has a molecular weight of 248.14 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Proteomics Research

5-bromo-N-isopropylthiophene-2-carboxamide is utilized in proteomics , the study of proteomes. Proteomes are the entire set of proteins produced or modified by an organism. This compound, with its unique structure, is used to probe protein interactions and functions, which can lead to the discovery of new drug targets .

Antiproliferative Activity

Research has shown that derivatives of 5-bromo-N-isopropylthiophene-2-carboxamide exhibit antiproliferative activity against various human cancer cell lines. This makes it a valuable compound for cancer research, particularly in the development of new chemotherapy agents .

Drug Discovery

The compound’s ability to interact with different biological targets makes it a significant molecule in drug discovery . Its structural features allow for the creation of small molecule libraries that are essential for finding new drug candidates .

Biological Evaluation

5-bromo-N-isopropylthiophene-2-carboxamide is subject to biological evaluation to determine its efficacy and safety in biological systems. This includes testing for cytotoxicity, which is crucial for assessing its potential as a therapeutic agent .

Chemical Synthesis

In chemical synthesis , this compound serves as a building block for creating more complex molecules. Its bromine atom is particularly reactive, making it useful for constructing larger, more intricate structures through various chemical reactions .

Antifungal and Antibacterial Applications

The compound’s derivatives have been studied for their antifungal and antibacterial properties . This research is vital for the development of new antibiotics and antifungal medications, especially in the face of increasing antibiotic resistance .

Cancer Chemoprevention

Due to its biological activities, 5-bromo-N-isopropylthiophene-2-carboxamide is also being explored for its role in cancer chemoprevention . It may help in preventing cancer development, particularly when derived from natural sources like indole phytoalexins .

Nutraceutical Research

Lastly, the compound finds application in nutraceutical research . Nutraceuticals are products derived from food sources with extra health benefits in addition to their basic nutritional value. The compound’s derivatives, related to indole phytoalexins found in cruciferous vegetables, are studied for their health-promoting properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

特性

IUPAC Name |

5-bromo-N-propan-2-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWCBYUNRDYUJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(S1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589327 |

Source

|

| Record name | 5-Bromo-N-(propan-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-isopropylthiophene-2-carboxamide | |

CAS RN |

908494-87-1 |

Source

|

| Record name | 5-Bromo-N-(1-methylethyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908494-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(propan-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。